molecular formula C19H12ClNO2 B11713834 6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11713834
M. Wt: 321.8 g/mol
InChI Key: NBONNPLYVRJNRN-UHFFFAOYSA-N
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Description

6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a chlorine atom, a methylphenyl group, and a benzoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the bromination of isoquinoline derivatives followed by substitution reactions. For instance, quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene, resulting in 4-bromo-quinoline and 4-bromo-isoquinoline .

Industrial Production Methods

Industrial production methods for this compound may involve the use of environmentally friendly routes, such as the synthesis of benzimidazo[2,1-a]isoquinoline using 2-ethynylbenzaldehyde and its related substituted alkynylbenzaldehyde as raw materials. These react with various substituted o-phenylenediamines and aliphatic amines in ethanol .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the chlorine atom and the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, hydrogen chloride for cyclization and condensation, and various reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination of isoquinoline derivatives results in 4-bromo-quinoline and 4-bromo-isoquinoline .

Scientific Research Applications

6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, isoquinoline derivatives are known to interact with various enzymes and receptors, leading to their biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-chloro-2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione include other isoquinoline derivatives, such as:

  • 4-bromo-isoquinoline
  • Benzimidazo[2,1-a]isoquinoline
  • 1,4-dihydroxy isoquinoline

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H12ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

6-chloro-2-(4-methylphenyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H12ClNO2/c1-11-5-7-12(8-6-11)21-18(22)14-4-2-3-13-16(20)10-9-15(17(13)14)19(21)23/h2-10H,1H3

InChI Key

NBONNPLYVRJNRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O

Origin of Product

United States

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